N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-phenylbenzenesulfonamide
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Overview
Description
“N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-phenylbenzenesulfonamide” is a complex organic compound that contains an imidazo[1,2-a]pyridine group, a phenyl group, and a sulfonamide group . The imidazo[1,2-a]pyridine group is a bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s challenging to provide an accurate molecular structure analysis .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions, including direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reactions that “N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-phenylbenzenesulfonamide” can undergo would depend on the reaction conditions and the reagents used.Scientific Research Applications
- Imidazo[1,2-a]pyridines have emerged as promising candidates in medicinal chemistry due to their diverse bioactivity. These compounds exhibit antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
- Some synthetic drugs containing imidazo[1,2-a]pyridine units have been commercialized, including the sedative Zolpidem, the anxiolytic Alpidem, and the heart-failure drug Olprione .
- Imidazo[1,2-a]pyridine derivatives are versatile and luminescent. Researchers have explored their potential in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors .
- Recent studies have investigated the anti-fungal effects of novel imidazo[1,2-a]pyridine derivatives. Molecular docking and dynamics simulations reveal their potential as effective antifungal agents .
- Additionally, these compounds are found in natural products, highlighting their relevance in both synthetic and natural chemistry .
- The unique properties of this scaffold make it a promising candidate for installing covalent warheads in drug design .
Medicinal Chemistry and Drug Development
Optoelectronic Devices and Materials Science
Anti-Fungal Properties
Organometallic Chemistry and Natural Products
Covalent Inhibitors in Cancer Treatment
Heterocyclic Synthesis via Microwave Irradiation
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols. Without specific safety data for this compound, it’s difficult to provide an accurate safety and hazard analysis .
Future Directions
The future directions for the study of this compound would depend on its potential applications. Given the wide range of applications of imidazo[1,2-a]pyridines in medicinal chemistry , this compound could be studied for its potential therapeutic effects. Additionally, its synthesis could be optimized, and its physical and chemical properties could be further studied.
properties
IUPAC Name |
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-26(25,21-14-18-15-23-13-5-4-8-20(23)22-18)19-11-9-17(10-12-19)16-6-2-1-3-7-16/h1-13,15,21H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLQTMMCLUEQSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-phenylbenzenesulfonamide |
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